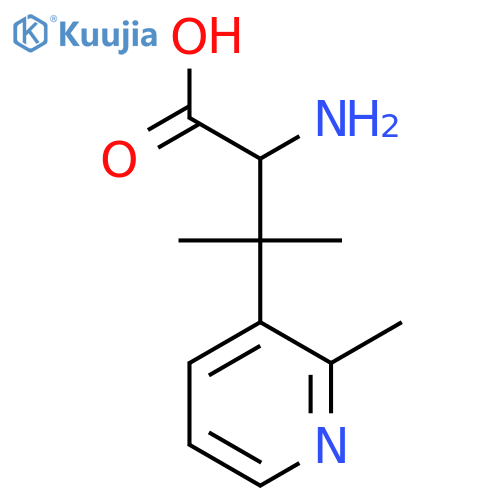

Cas no 2228088-43-3 (2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid)

2-アミノ-3-メチル-3-(2-メチルピリジン-3-イル)ブタン酸は、ピリジン環と分枝鎖アミノ酸構造を併せ持つ特異的な有機化合物です。主に医薬品中間体や生化学研究用試薬として利用され、キラル中心を有するため光学異性体の分離・解析に応用可能です。分子内に求核性アミノ基と求電子性ピリジン環が共存するため、多様な修飾反応への適性を有します。タンパク質構造模倣やリガンド設計における立体障害効果の研究において、メチル基による立体選択性制御が可能な点が特徴です。X線結晶構造解析により立体配置が確認されており、安定性の高い結晶性固体として取り扱い易い性質を持ちます。

2228088-43-3 structure

商品名:2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid

- 2228088-43-3

- EN300-1759796

- 2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid

-

- インチ: 1S/C11H16N2O2/c1-7-8(5-4-6-13-7)11(2,3)9(12)10(14)15/h4-6,9H,12H2,1-3H3,(H,14,15)

- InChIKey: NUHDLTUBTGSWMW-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(C)(C)C1=CC=CN=C1C)N)=O

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 76.2Ų

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759796-0.1g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 0.1g |

$1496.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-1.0g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 1g |

$1701.0 | 2023-05-23 | ||

| Enamine | EN300-1759796-0.05g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 0.05g |

$1428.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-0.25g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 0.25g |

$1564.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-2.5g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 2.5g |

$3332.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-10g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 10g |

$7312.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-5.0g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 5g |

$4930.0 | 2023-05-23 | ||

| Enamine | EN300-1759796-10.0g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 10g |

$7312.0 | 2023-05-23 | ||

| Enamine | EN300-1759796-0.5g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 0.5g |

$1632.0 | 2023-09-20 | ||

| Enamine | EN300-1759796-1g |

2-amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid |

2228088-43-3 | 1g |

$1701.0 | 2023-09-20 |

2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

2228088-43-3 (2-Amino-3-methyl-3-(2-methylpyridin-3-yl)butanoic acid) 関連製品

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 157047-98-8(Benzomalvin C)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬